

# AT7867 Dihydrochloride: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | AT7867 dihydrochloride |           |
| Cat. No.:            | B605655                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AT7867 dihydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Akt (also known as protein kinase B or PKB), p70 S6 kinase (p70S6K), and protein kinase A (PKA).[1][2] By inhibiting these crucial nodes in cellular signaling, AT7867 disrupts pathways integral to cell survival, proliferation, and metabolism, leading to the induction of apoptosis and inhibition of tumor growth.[1][3] This technical guide provides an in-depth overview of the downstream signaling effects of AT7867, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to support further research and drug development efforts.

### **Core Mechanism of Action**

AT7867 exerts its biological effects through the competitive inhibition of ATP at the catalytic sites of its target kinases.[1][2] Its primary targets are members of the AGC kinase family, including all three isoforms of Akt (Akt1, Akt2, and Akt3), p70S6K, and PKA.[2][4] The inhibition of these kinases leads to a cascade of downstream effects, ultimately impacting cell cycle progression, proliferation, and survival.[3][5]



# Quantitative Data: Kinase Inhibition and Cellular Potency

The inhibitory activity of AT7867 has been quantified through various in vitro and cellular assays. The following tables summarize the key IC50 values, providing a comparative view of its potency against different kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC50 (nM) |
|--------|-----------|
| Akt1   | 32[2][4]  |
| Akt2   | 17[2][4]  |
| Akt3   | 47[2][4]  |
| p70S6K | 85[2][4]  |
| PKA    | 20[2][4]  |

Table 2: Inhibition of Cell Proliferation in Human Cancer Cell Lines

| Cell Line  | Cancer Type     | IC50 (μM) |
|------------|-----------------|-----------|
| MES-SA     | Uterine Sarcoma | 0.94[2]   |
| MCF-7      | Breast Cancer   | 1.86[2]   |
| HCT116     | Colon Cancer    | 1.76[2]   |
| MDA-MB-468 | Breast Cancer   | 2.26[2]   |
| HT29       | Colon Cancer    | 3.04[2]   |
| U87MG      | Glioblastoma    | 8.22[2]   |
| PC-3       | Prostate Cancer | 10.37[2]  |
| DU145      | Prostate Cancer | 11.86[2]  |



Table 3: Cellular Inhibition of Downstream Signaling

| Cell Line                 | Downstream Marker | IC50 (μM)   |
|---------------------------|-------------------|-------------|
| Various Cancer Cell Lines | p-GSK3β (Ser9)    | 2 - 4[2][3] |
| U87MG                     | p-GSK3β (Ser9)    | 7.1[3]      |

# **Downstream Signaling Pathways**

AT7867's inhibition of Akt, p70S6K, and PKA disrupts several critical downstream signaling cascades.

## The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.[3] AT7867 directly inhibits Akt, preventing the phosphorylation and subsequent activation of its numerous downstream substrates.

- GSK3β: Inhibition of Akt leads to reduced phosphorylation of glycogen synthase kinase-3β (GSK3β) at Serine 9.[1][3] This de-phosphorylation activates GSK3β, which in turn can regulate cell cycle progression, in part by suppressing the expression of Cyclin D1.[3]
- Forkhead Box O (FOXO) Transcription Factors: Akt-mediated phosphorylation of FOXO transcription factors (like FKHR/FOXO1 and FKHRL1/FOXO3a) sequesters them in the cytoplasm, preventing their pro-apoptotic and cell cycle arrest functions.[2][3] By inhibiting Akt, AT7867 allows these transcription factors to translocate to the nucleus and initiate the transcription of genes involved in apoptosis.[3]
- BAD: The pro-apoptotic protein BAD is inactivated by Akt-dependent phosphorylation.
  AT7867 treatment prevents this phosphorylation, thereby promoting apoptosis.[3]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT 7867 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [AT7867 Dihydrochloride: A Technical Guide to its Downstream Signaling Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605655#at7867-dihydrochloride-downstream-signaling-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com